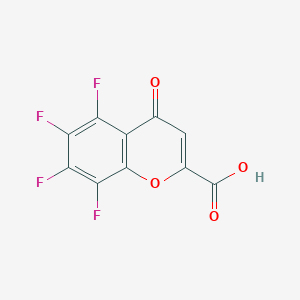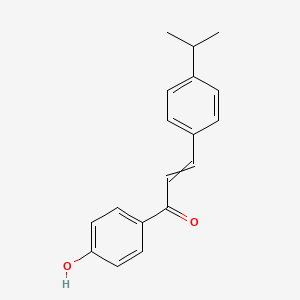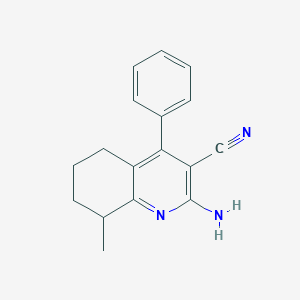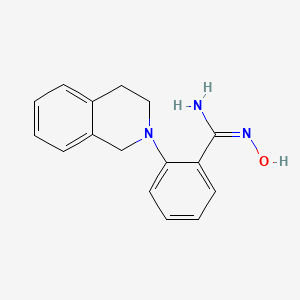
5,6,7,8-Tetrafluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields of science This compound is characterized by the presence of four fluorine atoms at positions 5, 6, 7, and 8 of the chromene ring, along with a carboxylic acid group at position 2 and a ketone group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid typically involves the fluorination of a suitable chromene precursor. One common method is the reaction of 4-oxo-2-phenyl-4H-chromene-3-carboxylate with elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can be optimized for higher yields and purity. Additionally, the use of safer and more environmentally friendly fluorinating agents is often preferred in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines, leading to the formation of substituted chromene derivatives.
Reduction: The ketone group at position 4 can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The carboxylic acid group can be oxidized to form corresponding acid derivatives or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, under mild heating conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substituted Chromene Derivatives: Formed through nucleophilic substitution reactions.
Hydroxylated Chromene: Resulting from the reduction of the ketone group.
Oxidized Derivatives: Including esters and other acid derivatives formed through oxidation reactions.
Applications De Recherche Scientifique
5,6,7,8-Tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-2-phenyl-4H-chromene-3-carboxylate: A non-fluorinated analog with similar structural features but different chemical properties.
5,6,7,8-Tetrafluoro-4-hydroxycoumarin: Another fluorinated chromene derivative with a hydroxyl group instead of a ketone group at position 4.
Uniqueness
The unique combination of fluorine atoms and functional groups in 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
154679-01-3 |
|---|---|
Formule moléculaire |
C10H2F4O4 |
Poids moléculaire |
262.11 g/mol |
Nom IUPAC |
5,6,7,8-tetrafluoro-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H2F4O4/c11-5-4-2(15)1-3(10(16)17)18-9(4)8(14)7(13)6(5)12/h1H,(H,16,17) |
Clé InChI |
PYXWQGROSJJGKB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC2=C(C1=O)C(=C(C(=C2F)F)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11853391.png)
![6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B11853402.png)

![9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one](/img/structure/B11853415.png)


![N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide](/img/structure/B11853421.png)
![Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B11853425.png)
![9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11853429.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)


